2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its unique structure, which includes a tetrazole ring and an isoindole-dione moiety.
Properties
IUPAC Name |
2-[2-(2H-tetrazol-5-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-12-14-15-13-9/h1-4H,5-6H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJDUHRJBKATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. Common reagents used in these reactions include sodium azide and triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as metallic triflates or imidazolium ionic liquids can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that isoindole derivatives can exhibit significant anticancer properties. A study highlighted the interaction of similar compounds with the COX-2 enzyme, suggesting potential anti-inflammatory and anticancer activities through modulation of tumor microenvironments . The specific compound has shown promise in preclinical trials targeting various cancer cell lines.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Preliminary studies have indicated that derivatives of isoindole can interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Antimicrobial Properties
Some studies have reported that tetrazole-containing compounds possess antimicrobial activity. The unique structure of 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione may enhance its efficacy against bacterial strains resistant to conventional antibiotics .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are crucial targets in the treatment of neurodegenerative diseases and inflammatory conditions .
Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials with potential applications in organic electronics and photonic devices. Research into the polymerization of isoindole derivatives suggests they could be used to create novel materials with desirable electronic properties .
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoindole derivatives and evaluated their anticancer effects on human cancer cell lines. The results indicated that certain modifications to the isoindole structure enhanced cytotoxicity against breast and colon cancer cells .
Case Study 2: Neuropharmacological Assessment
Another study explored the neuropharmacological effects of tetrazole derivatives similar to this compound. The findings showed promising results in reducing anxiety-like behaviors in animal models when administered at specific dosages .
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit beta-lactamase, an enzyme produced by certain bacteria that confers resistance to beta-lactam antibiotics. The compound binds to the active site of the enzyme, preventing it from hydrolyzing the antibiotic, thereby restoring the antibiotic’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds containing the 1,3-dioxoisoindoline moiety.
Tetrazoles: Compounds containing the tetrazole ring.
Uniqueness
2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the tetrazole and isoindole-dione moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Biological Activity
The compound 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and tetrazole, which have garnered attention due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₉N₅O₂
- Molar Mass : 243.22 g/mol
- CAS Number : Not available
Antitumor Activity
Research indicates that isoindole derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to this compound showed inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis induction |
| Compound B | MCF7 | 15.0 | Cell cycle arrest |
| Compound C | A549 | 12.0 | Inhibition of migration |
COX Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. In particular, it has shown selective inhibition of COX-2 over COX-1 in some studies.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Meloxicam | 70% | 90% | 1.29 |
| Compound D | 60% | 95% | 1.58 |
| Compound E | 50% | 85% | 1.70 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- COX Inhibition : By selectively inhibiting COX-2, the compound reduces inflammation and may contribute to its antitumor effects.
- Antimicrobial Properties : Some tetrazole derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study on Antitumor Activity
A recent study evaluated the antitumor effects of various isoindole derivatives including our compound of interest. The results indicated that it significantly inhibited tumor growth in xenograft models.
Study on COX Selectivity
In vitro assays compared the selectivity of several compounds towards COX enzymes. The results showed that our compound had a favorable COX-2/COX-1 ratio compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Q & A
Q. What are the recommended synthetic routes for 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can purity be validated?
Methodological Answer:
- Multi-step synthesis : Start with precursor functionalization (e.g., introducing the tetrazole moiety via cycloaddition reactions under reflux conditions). For example, describes similar syntheses using acetic acid as a solvent and sodium acetate as a catalyst for heterocycle formation .
- Purification : Employ recrystallization (e.g., from DMF/acetic acid mixtures as in ) or column chromatography. Validate purity via melting point analysis, HPLC, and elemental analysis (C/H/N/O percentages) to confirm stoichiometric ratios .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR : Use - and -NMR to confirm the isoindole-dione backbone and tetrazole-ethyl substituent. highlights bond-specific assignments (e.g., C8–C9–C10 connectivity in related isoindole derivatives) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and tetrazole (C=N, ~1600 cm) stretches. Cross-reference with computational predictions (e.g., DFT) to resolve ambiguities .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or DFT modeling predict this compound’s reactivity or physicochemical properties?
Methodological Answer:
- AI-driven simulations : Use COMSOL to model solubility, diffusion, or thermal stability in reaction environments. emphasizes AI integration for optimizing parameters like solvent polarity and temperature gradients .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites. Compare with experimental UV-Vis data for validation .
Q. What experimental design strategies (e.g., factorial design) optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Factorial design : Test variables (e.g., catalyst loading, temperature, solvent polarity) in a systematic matrix. recommends 2 factorial designs to identify significant interactions (e.g., catalyst-solvent synergy) .
- Response surface methodology (RSM) : Model nonlinear relationships to maximize yield or minimize byproducts .
Q. How can molecular docking studies elucidate the biological activity of this compound, particularly its interaction with enzyme targets?
Methodological Answer:
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. describes docking poses for similar isoindole derivatives, highlighting hydrophobic interactions and hydrogen bonding with active sites .
- Validation : Cross-correlate docking scores with in vitro assays (e.g., enzyme inhibition IC) to refine computational models .
Q. How should researchers address contradictions in spectroscopic or synthetic data when replicating protocols for this compound?
Methodological Answer:
- Comparative analysis : Replicate experiments under controlled variables (e.g., inert atmosphere vs. ambient conditions) to isolate discrepancies.
- Advanced characterization : Employ X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities .
Methodological and Theoretical Frameworks
Q. What safety protocols are essential for handling this compound during synthesis and biological assays?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods. specifies skin/eye irrigation protocols for accidental exposure .
- Waste disposal : Neutralize tetrazole-containing waste with dilute NaOH before disposal to avoid exothermic decomposition .
Q. How can this compound’s research be integrated into a broader theoretical framework (e.g., drug discovery or materials science)?
Methodological Answer:
- Link to conceptual models : Align with theories like QSAR (quantitative structure-activity relationships) for drug design or supramolecular chemistry for materials applications. stresses anchoring hypotheses to existing frameworks (e.g., enzyme inhibition mechanisms) .
- Interdisciplinary collaboration : Combine synthetic data with computational biology or materials engineering teams to explore novel applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
